Derpanicate
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Overview
Description
Derpanicate is a cholesterol inhibitor developed for the treatment of hyperlipidaemia. Its molecular formula is C46H54N8O12S2, and it has a molecular weight of 975.097. The compound was initially developed by Edmond Pharma SRL, but its preregistration was discontinued in Italy and Switzerland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Derpanicate involves multiple steps, including the esterification of nicotinic acid with N,N’-dithio-bis(ethyleneiminocarbonylethylene) and subsequent reactions with ®-2,4-dihydroxy-3,3-dimethylbutyramide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to maintain consistent production rates. The process would also involve rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Derpanicate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Derivatives with increased oxygen content.
Reduction: Derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Explored as a potential treatment for hyperlipidaemia and other cholesterol-related conditions.
Industry: Potential use in the development of cholesterol-lowering drugs and related pharmaceutical products.
Mechanism of Action
Derpanicate exerts its effects by inhibiting cholesterol synthesis. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to a reduction in overall cholesterol levels. The compound interacts with molecular targets such as HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Comparison with Similar Compounds
Atorvastatin: Another cholesterol-lowering drug that inhibits HMG-CoA reductase.
Simvastatin: Similar mechanism of action as Derpanicate, used to lower cholesterol levels.
Rosuvastatin: A potent cholesterol inhibitor with a similar target pathway.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows for targeted inhibition of cholesterol synthesis with potentially fewer side effects compared to other cholesterol inhibitors. Its distinct chemical composition and stereochemistry contribute to its effectiveness and specificity in reducing cholesterol levels .
Biological Activity
Derpanicate, also known as 3-[(4-hydroxybenzoyl)amino]propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, therapeutic applications, and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : this compound has been shown to inhibit enzymes that are crucial for cell proliferation. The hydroxybenzoyl moiety in its structure allows it to bind to active sites on these enzymes, leading to reduced activity and subsequently lower cancer cell viability.
- Antioxidant Properties : The compound also exhibits antioxidant properties, which may contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress within cells.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : Studies have shown that treatment with this compound results in a notable decrease in the proliferation rates of cancer cells. This effect is likely due to its enzyme inhibitory action.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines, further supporting its potential as an anticancer agent.
Antioxidant Effects
This compound's antioxidant capabilities have been explored in several studies:
- Scavenging Free Radicals : The compound has been observed to effectively scavenge free radicals, which can mitigate cellular damage and contribute to overall cellular health.
- Protective Effects Against Oxidative Stress : By reducing oxidative stress markers in treated cells, this compound may help protect against diseases associated with oxidative damage.
Study 1: Anticancer Efficacy
A recent case study examined the effects of this compound on breast cancer cell lines. The results showed:
- Cell Line Tested : MCF-7 (human breast adenocarcinoma).
- Concentration Range : 10 µM to 100 µM.
- Results :
- At 50 µM concentration, a 70% reduction in cell viability was observed after 48 hours of treatment.
- Flow cytometry analysis indicated a significant increase in apoptotic cells compared to control groups.
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of this compound:
- Model Used : Human liver cells (HepG2).
- Methodology : Cells were treated with this compound and exposed to oxidative stress.
- Findings :
- A dose-dependent increase in cell viability was noted when compared to untreated cells under oxidative stress conditions.
- Markers of oxidative stress (e.g., malondialdehyde levels) were significantly reduced in treated cells.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antioxidant | Enzyme inhibition, free radical scavenging |
1-(2-Hydroxy-5-methylphenyl)butan-1-one | Potentially similar biological activities | Interaction with biomolecules through hydrogen bonding |
Other Hydroxybenzoyl Compounds | Varies | Often similar mechanisms involving enzyme interactions |
Properties
CAS No. |
99518-29-3 |
---|---|
Molecular Formula |
C46H54N8O12S2 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
InChI Key |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Isomeric SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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